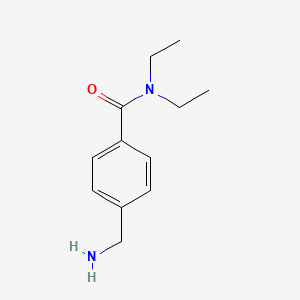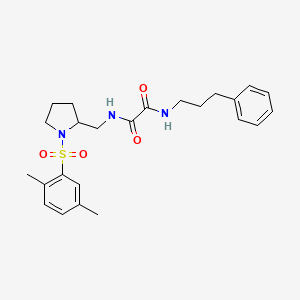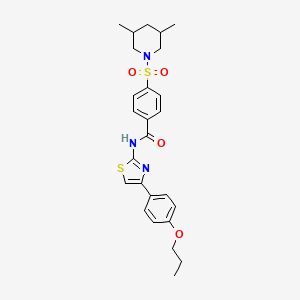
Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone” is a chemical compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found in a wide range of biological and pharmacological applications, making it a suitable structure for drug invention and development . Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Synthesis Analysis
The synthesis of benzofuran derivatives has been performed in various studies . One of the starting compounds, 3-phenyl-3-methyl-1- (2-chloro-1-oxoethyl)cyclobutane, was synthesized according to the general procedure described in a study . The synthetic route followed is shown in Scheme 1 .
Molecular Structure Analysis
The structure of the title compound, C20H18O2, consists of a dimeric arrangement of benzofuran molecules around an inversion centre, linked via C-H…O hydrogen bonds . There are also C-H…pi ring interactions . All these interactions result in the formation of infinite chains parallel to the axis .
Chemical Reactions Analysis
The reaction pathway for the synthesis of functionalized 3- (benzofuran-2-yl)-5- (4-methoxyphenyl)-4,5-dihydro-1 H -pyrazole scaffolds has been described in a study .
Applications De Recherche Scientifique
Antimicrobial Activity
Benzofuran derivatives have been found to exhibit antimicrobial activity . In one study, certain synthesized compounds were tested against eight different microorganisms . This suggests that Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone could potentially be used in the development of new antimicrobial agents.
Antifungal Activity
Synthetic benzofuran derivatives have been noted for their antifungal activity . This could make them useful in the treatment of various fungal infections.
Inhibitor Activity
Benzofuran derivatives have been found to act as potent non-steroidal reversible inhibitors of P450 aromatase . This could potentially be used in the treatment of diseases like breast cancer, where the inhibition of aromatase is beneficial.
DNA Repair
The electron-transfer-catalyzed [2+2] cycloreversion of cyclobutanes has important biological implications in splitting the cyclobutane-type pyrimidine dimers in UV damaged DNA . This suggests a potential application in DNA repair mechanisms.
Photochemical Energy Storage
The aforementioned electron-transfer-catalyzed [2+2] cycloreversion of cyclobutanes may also have potential applications for photochemical energy storage .
Anticancer Activity
Some substituted benzofurans have shown significant anticancer activities . They have been found to inhibit cell growth in different types of cancer cells . This suggests that Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone could potentially be used in cancer treatment.
Mécanisme D'action
Target of Action
Benzofuran compounds are known to exhibit a broad range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran compounds are known to interact with numerous biochemical pathways, leading to a variety of downstream effects .
Result of Action
Benzofuran derivatives have been shown to exhibit a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the synthesis of certain benzofuran derivatives has been shown to be influenced by factors such as temperature and the presence of UV light .
Orientations Futures
The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers . Literature has shown that some substituted benzofurans have dramatic anticancer activities . Therefore, future research may focus on further exploring the therapeutic potential of “Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone” and similar compounds.
Propriétés
IUPAC Name |
1-benzofuran-2-yl-(3-cyclohexylsulfonylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c20-18(17-10-13-6-4-5-9-16(13)23-17)19-11-15(12-19)24(21,22)14-7-2-1-3-8-14/h4-6,9-10,14-15H,1-3,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKKZRJZIHSNOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenethyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2442470.png)
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-difluorophenyl)acetamide](/img/structure/B2442471.png)
![2-(4-chlorophenoxy)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2442472.png)
![1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one](/img/structure/B2442473.png)
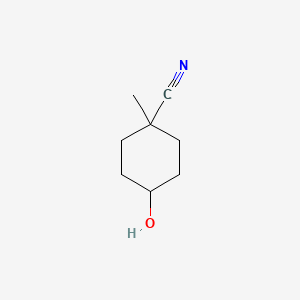
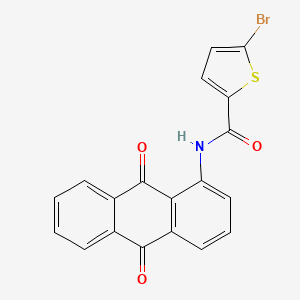

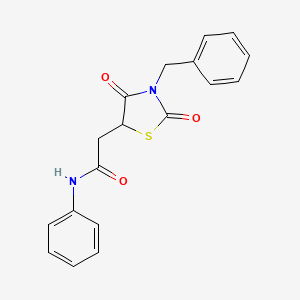
![5-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2442483.png)
